Anti-A. fumigatus Potency Retained in Oxysporidinone vs. Near-Complete Loss in 6-epi-Oxysporidinone
The stereochemical configuration of the 6'-hydroxyl group on the cyclohexanone ring is a decisive determinant of antifungal activity within this chemotype. (−)-Oxysporidinone (compound 1) suppressed Aspergillus fumigatus growth with an IC50 of 2.0 μg/mL, whereas its 6'-hydroxy epimer, 6-epi-oxysporidinone (compound 3), showed only marginal activity against the same organism with an IC50 of approximately 35 μg/mL [1]. Neither compound was active against Candida albicans, Cryptococcus neoformans, or Mycobacterium intracellulare at the highest test concentration of 50 μg/mL [1]. This ~17.5-fold potency differential was observed under identical bioassay-guided fractionation conditions using the same fungal strain panel [1].
| Evidence Dimension | IC50 against Aspergillus fumigatus (fungistatic activity) |
|---|---|
| Target Compound Data | IC50 = 2.0 μg/mL against A. fumigatus |
| Comparator Or Baseline | 6-epi-Oxysporidinone: IC50 ≈ 35 μg/mL against A. fumigatus (marginal activity) |
| Quantified Difference | ~17.5-fold reduction in potency upon 6'-OH epimerization |
| Conditions | Broth microdilution assay; compounds isolated from F. oxysporum N17B by bioassay-guided fractionation; tested against A. fumigatus, C. albicans, C. neoformans, M. intracellulare up to 50 μg/mL |
Why This Matters
For procurement decisions in antifungal screening programs, oxysporidinone—not its epimer—must be specified as the active reference standard; the epimer cannot serve as a cost-saving substitute given its near-complete loss of anti-A. fumigatus activity.
- [1] Jayasinghe, L.; Abbas, H.K.; Jacob, M.R.; Herath, W.H.M.W.; Nanayakkara, N.P.D. N-Methyl-4-hydroxy-2-pyridinone Analogues from Fusarium oxysporum. J. Nat. Prod. 2006, 69 (3), 439–442. Table 3. View Source
